molecular formula C17H26O4 B12594038 (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate CAS No. 906465-20-1

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate

Cat. No.: B12594038
CAS No.: 906465-20-1
M. Wt: 294.4 g/mol
InChI Key: MWYGQCVRZZEZFA-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is an organic compound with the molecular formula C17H26O4. This compound is known for its unique chemical structure, which includes a phenolic hydroxyl group and a methoxy group attached to a benzene ring, as well as a methyl ester group attached to a long aliphatic chain. This combination of functional groups makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate typically involves the esterification of (4-Hydroxy-3-methoxyphenyl)methanol with 6-methyloctanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate is unique due to its combination of a phenolic hydroxyl group, a methoxy group, and a long aliphatic ester chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

906465-20-1

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 6-methyloctanoate

InChI

InChI=1S/C17H26O4/c1-4-13(2)7-5-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3

InChI Key

MWYGQCVRZZEZFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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